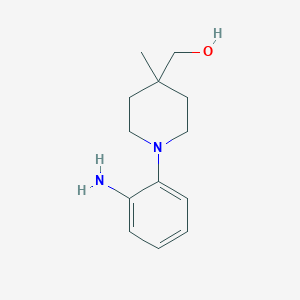
(1-(2-氨基苯基)-4-甲基哌啶-4-基)甲醇
描述
“(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol” is a complex organic compound. It contains an aminophenyl group, a methylpiperidin group, and a methanol group . It’s a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, 2-aminophenol, a related compound, has been used as a precursor in the synthesis of benzoxazoles . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an aminophenyl group, a methylpiperidin group, and a methanol group . The molecular formula is C7H9NO, and the molecular weight is 123.15 .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, 2-aminophenol, a related compound, undergoes oxidation to yield 2-aminobenzaldehyde . Another related compound, 2’-aminochalcone, has been synthesized and tested for its antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 123.15, a density of 1.2±0.1 g/cm3, a boiling point of 275.0±0.0 °C at 760 mmHg, and a melting point of 81-83 °C (lit.) .科学研究应用
Fluorescence Probing for Metal Ions
This compound has been utilized in the design of a novel fluorescence chemical sensor-based probe, which exhibits a “naked eye” detection ability for Cu^2+ and Co^2+ ions. This is based on an aggregation-induced emission (AIE) fluorescence strategy, allowing for the visual detection of these metal ions in complex matrices . Such probes are crucial for environmental monitoring and industrial process control.
Environmental Contaminant Detection
The aforementioned fluorescence probe can also be applied to detect Cu^2+ and Co^2+ in real samples like tap water, river water, and biological samples such as yellow croaker . This application is significant for assessing and managing the risks associated with heavy metal contamination in the environment.
Biological Pathway Analysis
Due to the compound’s interaction with metal ions, it can be used to study the biological pathways that are disturbed by the accumulation of these ions in living systems. This is particularly relevant for ions like Cu^2+ and Co^2+ , which can accumulate through the food chain and impact ecological and human health .
Health Disorder Diagnostics
The compound’s sensitivity to Cu^2+ ions can be leveraged in the diagnosis of health disorders associated with copper deficiencies, such as fatigue and anemia. The detection abilities of the probe can potentially be integrated into diagnostic tools for medical use .
Chemical Sensor Development
The bifunctional nature of the fluorescence probe based on this compound suggests its potential in the development of single-molecule sensors for multi-ion detection. This could lead to advancements in the creation of highly efficient and selective sensors for various applications .
Analytical Chemistry Research
In analytical chemistry, the compound’s properties can be exploited for the development of new methodologies for the quantitative and qualitative analysis of substances, especially in complex chemical or biological systems .
安全和危害
The safety data sheet for a related compound, 2-aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
[1-(2-aminophenyl)-4-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-5-3-2-4-11(12)14/h2-5,16H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDAJILTNQPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



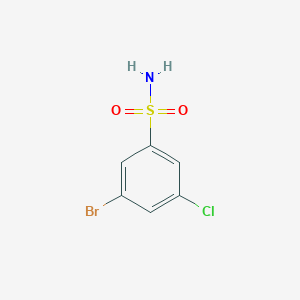
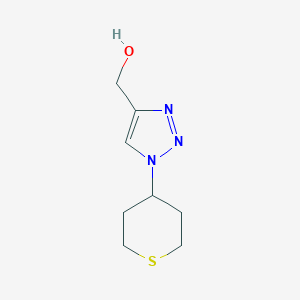
![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)
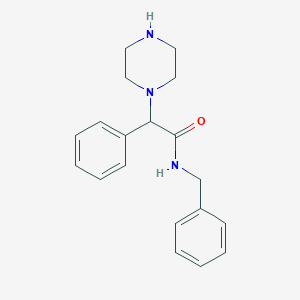




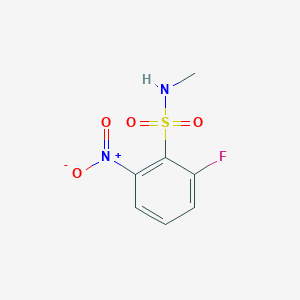

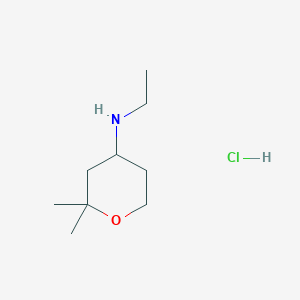
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)